molecular formula C21H24N2O6S B12449825 (1R,2S)-2-({4-[(4-methoxyphenyl)sulfamoyl]phenyl}carbamoyl)cyclohexanecarboxylic acid CAS No. 1212151-60-4

(1R,2S)-2-({4-[(4-methoxyphenyl)sulfamoyl]phenyl}carbamoyl)cyclohexanecarboxylic acid

Cat. No.: B12449825
CAS No.: 1212151-60-4
M. Wt: 432.5 g/mol
InChI Key: IHZNEGNAWUEPCJ-RBUKOAKNSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1R,2S)-2-({4-[(4-methoxyphenyl)sulfamoyl]phenyl}carbamoyl)cyclohexanecarboxylic acid is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a cyclohexane ring, a carboxylic acid group, and a sulfamoylphenyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2S)-2-({4-[(4-methoxyphenyl)sulfamoyl]phenyl}carbamoyl)cyclohexanecarboxylic acid typically involves multiple steps, including the formation of intermediate compounds. The process may start with the preparation of the cyclohexane ring, followed by the introduction of the carboxylic acid group and the sulfamoylphenyl group. Specific reaction conditions, such as temperature, pressure, and the use of catalysts, are crucial for the successful synthesis of this compound.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts may be employed to enhance efficiency and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

(1R,2S)-2-({4-[(4-methoxyphenyl)sulfamoyl]phenyl}carbamoyl)cyclohexanecarboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form different products, depending on the oxidizing agent used.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives of the compound.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a significant role in determining the outcome of these reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

(1R,2S)-2-({4-[(4-methoxyphenyl)sulfamoyl]phenyl}carbamoyl)cyclohexanecarboxylic acid has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: It may be used in studies related to enzyme inhibition and protein binding.

    Medicine: The compound has potential therapeutic applications, including as an anti-inflammatory or anticancer agent.

    Industry: It may be used in the development of new materials or as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of (1R,2S)-2-({4-[(4-methoxyphenyl)sulfamoyl]phenyl}carbamoyl)cyclohexanecarboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The pathways involved in these interactions are complex and may include signal transduction, gene expression, and metabolic regulation.

Properties

CAS No.

1212151-60-4

Molecular Formula

C21H24N2O6S

Molecular Weight

432.5 g/mol

IUPAC Name

(1R,2S)-2-[[4-[(4-methoxyphenyl)sulfamoyl]phenyl]carbamoyl]cyclohexane-1-carboxylic acid

InChI

InChI=1S/C21H24N2O6S/c1-29-16-10-6-15(7-11-16)23-30(27,28)17-12-8-14(9-13-17)22-20(24)18-4-2-3-5-19(18)21(25)26/h6-13,18-19,23H,2-5H2,1H3,(H,22,24)(H,25,26)/t18-,19+/m0/s1

InChI Key

IHZNEGNAWUEPCJ-RBUKOAKNSA-N

Isomeric SMILES

COC1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)[C@H]3CCCC[C@H]3C(=O)O

Canonical SMILES

COC1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3CCCCC3C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.